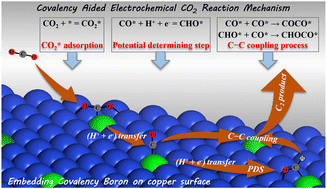A covalency-aided electrochemical mechanism for CO2 reduction: the synergistic effect of copper and boron dual active sites drives the formation of a high-efficiency ethanol product†
Nanoscale Pub Date: 2023-10-18 DOI: 10.1039/D3NR04288J
Abstract
Electrocatalytic carbon dioxide (CO2) conversion into high-value multi-carbon products is of great significance for CO2 utilization, but the chemical inertness, low yields, and poor product selectivity hinder the application prospects of the electrocatalytic conversion methods. In this work, a covalency-aided electrochemical mechanism for CO2 reduction is proposed for the first time by embedding the nonmetallic element boron (B) on copper surfaces, in which p-block dopants have a significant impact on modifying the adsorbent intermediates and improving the catalytic activity. Herein, B atoms not only provide empty and occupied orbitals to adsorb and activate CO, but also afford a large amount of charge to stabilize the C2 intermediates. In addition, B atoms can also adjust the oxidation state of nearby copper (namely, Cu+), and the synergistic Cu+ and B dual active sites act as O* adsorption and C* adsorption sites, respectively, leading to strong adsorption and activation of CO2. First-principles calculations reveal that CO2 can be reduced into C2H5OH with an ultralow potential of −0.26 V. Overall, this study provides new insights into CO2 reduction, which offers a promising way for achieving an efficient ethanol product.


Recommended Literature
- [1] Front cover
- [2] Engineering coordination architecture by hydrothermal synthesis; preparation, X-ray crystal structure and magnetic behaviour of the coordination solid [Mn3{C6H3(CO2)3-1,3,5}2]
- [3] A straightforward zinc-catalysed reduction of sulfoxides to sulfides†
- [4] Silver(i) metal–organic framework-embedded polylactic acid electrospun fibrous membranes for efficient inhibition of bacteria†
- [5] Immobilisation and application of lipases in organic media
- [6] New British Standards
- [7] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [8] Design synthesis and photocatalytic activity of a novel lilac-like silver-vanadate hybrid solid based on dicyclic rings of [V4O12]4− with {Ag7}7+ cluster†
- [9] Ultracentrifugation-based multi-target affinity selection mass spectrometry†
- [10] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†

Journal Name:Nanoscale
Research Products
-
CAS no.: 189337-28-8
-
CAS no.: 131633-88-0
-
CAS no.: 155535-23-2
-
CAS no.: 189680-06-6
-
CAS no.: 124252-41-1
-
CAS no.: 1644-82-2









